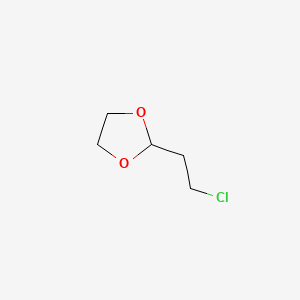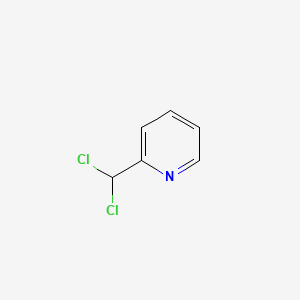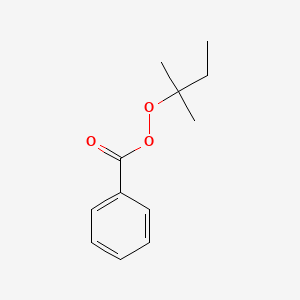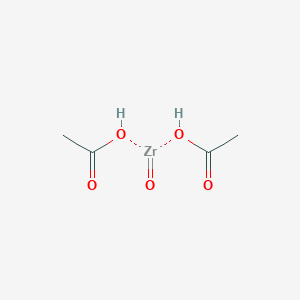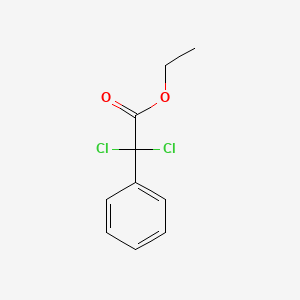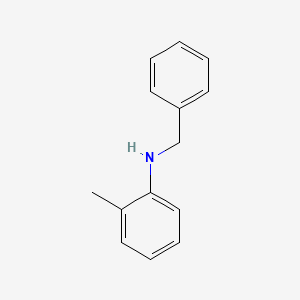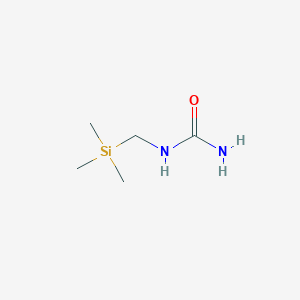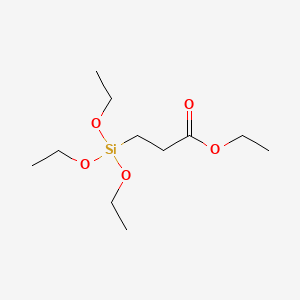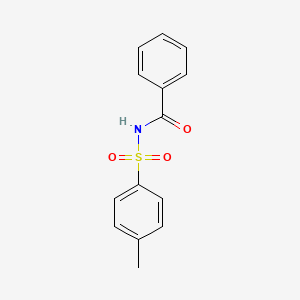
(S)-(-)-1-Phenyl-1-butanol
概要
説明
(S)-(-)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its enantiomeric purity, which is crucial in various applications, particularly in the pharmaceutical industry where the specific stereochemistry can significantly impact biological activity.
準備方法
Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenyl-1-butanol can be synthesized through several methods, including:
Asymmetric Reduction: One common method involves the asymmetric reduction of 1-phenyl-1-butanone using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield high enantiomeric excess.
Grignard Reaction: Another method involves the Grignard reaction where phenylmagnesium bromide reacts with butanal, followed by reduction.
Industrial Production Methods: In industrial settings, the production of this compound often involves:
Enzymatic Reduction: Utilizing enzymes such as alcohol dehydrogenases that can selectively reduce ketones to the desired chiral alcohol.
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds and modifying them through a series of chemical reactions to obtain the target molecule.
化学反応の分析
Types of Reactions: (S)-(-)-1-Phenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.
Reduction: 1-Phenylbutane.
Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.
科学的研究の応用
(S)-(-)-1-Phenyl-1-butanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its enantiomeric purity.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of (S)-(-)-1-Phenyl-1-butanol involves its interaction with various molecular targets:
Enzymatic Interaction: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptor Binding: Its chiral nature allows it to selectively bind to specific receptors, influencing biological responses.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cellular signaling depending on its specific application.
類似化合物との比較
®-(+)-1-Phenyl-1-butanol: The enantiomer of (S)-(-)-1-Phenyl-1-butanol, which may have different biological activities.
1-Phenyl-1-propanol: A shorter chain analog with similar chemical properties but different physical and biological characteristics.
1-Phenyl-2-butanol: A positional isomer with the hydroxyl group on the second carbon, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(1S)-1-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944779 | |
| Record name | 1-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22135-49-5 | |
| Record name | 1-Phenylbutanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLBUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJM1441XOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



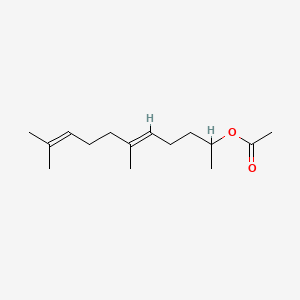
![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)
